molecular formula C16H15NO3 B1209465 Apohemanthamine

Apohemanthamine

Cat. No.: B1209465
M. Wt: 269.29 g/mol
InChI Key: QMGIUGSXVRJVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apohemanthamine is a natural product found in Eucharis amazonica with data available.

Scientific Research Applications

Anticancer Properties

Apohemanthamine, an alkaloid isolated from the Amaryllidaceae plants, shows significant potential as a therapeutic agent for treating human diseases, particularly cancer. Studies have explored its novel anticancer properties due to its ability to overcome cancer cell resistance to apoptosis. One study revealed that this compound targets the ribosome, particularly the A-site cleft on the large ribosomal subunit, rearranging rRNA to halt the elongation phase of translation in cancer cells. This leads to a nucleolar stress response and stabilization of p53 in cancer cells, contributing to its anticancer effects (Pellegrino et al., 2018). Another study focused on the effects of this compound and its structural congeners on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells. It was found that these compounds decrease cell viability and mitochondrial membrane potential, leading to cell cycle arrest and apoptosis, which is more pronounced than the effect of gamma radiation (Havelek et al., 2014).

Drug Delivery and Stability

Research has also delved into the stability and delivery mechanisms of this compound for therapeutic uses. A study on the stability of apomorphine hydrochloride, a related compound, in aqueous solutions found that certain conditions can maintain its stability for up to six months, which is vital for its pharmaceutical preparations (Ng Ying Kin et al., 2001). Additionally, the development of novel amphiphilic electrospun nanofibers loaded with this compound has been investigated for enhancing the formulation of a liposomal drug delivery system and stabilization of the liposomes of this alkaloid (Nguyen et al., 2019).

Pharmacokinetics and Analysis

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. A study introduced a universal LC-MS/MS method for analyzing this compound in plasma, bile, and urine, providing valuable data on its pharmacokinetics in these biological matrices (Hroch et al., 2016).

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

InChI

InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2

InChI Key

QMGIUGSXVRJVRE-UHFFFAOYSA-N

SMILES

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6

Canonical SMILES

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6

Synonyms

apohaemanthamine
apohemanthamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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